molecular formula C9H9NO2 B8355978 4-Pyridin-3-yl-but-3-enoic acid CAS No. 1005327-54-7

4-Pyridin-3-yl-but-3-enoic acid

Cat. No. B8355978
M. Wt: 163.17 g/mol
InChI Key: MHVJWSPYMHAALE-UHFFFAOYSA-N
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Patent
US08889720B2

Procedure details

The target compound 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) was prepared by two steps starting from the commercial available 3-Pyridinecarboxaldehyde. Reaction of this aldehyde with ethyl acrylate and triphenylphosphine in a sealed tube for 4 hr at 140° C. gave ethyl 4-pyridin-3-yl-3-butenoate in a 55% yield. Kirby, Anthony J.; Walwyn, David R. Effective molarities for intramolecular hydride transfer. Reduction by 1,4-dihydropyridines of the neighboring α-ketoester group. Gazzetta Chimica Italiana (1987), 117(11), 667-80. This reaction is a self-priming Wittig reaction and the yield was not optimized. Gilbert Stork, R. A. Kretchmer, R. H. Schlessinger. The Stereospecific Total Synthesis of dl-Lycopodine. J. Am. Chem. Soc. (1968), 90, 1647. Hydrolysis of the ester using the routine condition and the subsequent purification with preparative HPLC afforded the target compound 2035 with almost quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dihydropyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C[C@H]1C[C@]23[C@@H]4CCCN2CCC[C@@H]3C(=O)C[C@@H]4C1.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=[CH:27][CH2:28][C:29]([O:31]CC)=[O:30])[CH:21]=1>>[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=[CH:27][CH2:28][C:29]([OH:31])=[O:30])[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Two
Name
1,4-dihydropyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=CCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a self-priming Wittig reaction
CUSTOM
Type
CUSTOM
Details
the subsequent purification with preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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